

Spectroscopic Analysis of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-3-fluoroaniline

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Introduction

4-(Difluoromethoxy)-3-fluoroaniline is a substituted aniline derivative of interest in medicinal chemistry and drug development due to the presence of the difluoromethoxy group, a bioisostere of the hydroxyl or methoxy group, which can favorably modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

A thorough search of publicly available chemical databases and scientific literature did not yield experimental spectroscopic data for **4-(Difluoromethoxy)-3-fluoroaniline**. The following tables are structured to present the anticipated data once it becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H , ^{13}C , and ^{19}F NMR Spectroscopic Data for **4-(Difluoromethoxy)-3-fluoroaniline**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	Data not available			
Data not available				
Data not available				
Data not available				
^{13}C NMR	Data not available			
Data not available				
Data not available				
Data not available				
Data not available				
Data not available				
^{19}F NMR	Data not available			
Data not available				

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for 4-(Difluoromethoxy)-3-fluoroaniline

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
Data not available	N-H stretch	Amine (NH ₂)	
Data not available	C-H stretch (aromatic)	Aromatic Ring	
Data not available	C=C stretch	Aromatic Ring	
Data not available	C-N stretch	Aryl-Amine	
Data not available	C-O-C stretch	Difluoromethoxy	
Data not available	C-F stretch	Fluoro & Difluoromethoxy	

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 4-(Difluoromethoxy)-3-fluoroaniline

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Fragment Assignment
EI/ESI	Data not available	[M] ⁺ / [M+H] ⁺	
Data not available			
Data not available			

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-(Difluoromethoxy)-3-fluoroaniline** (approximately 10-20 mg) would be prepared in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.7 mL) in a 5 mm NMR tube.

- ^1H NMR: Spectra would be acquired on a 400 MHz spectrometer. Sixteen scans would be collected with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
- ^{13}C NMR: Spectra would be acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A total of 1024 scans would be accumulated with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
- ^{19}F NMR: Spectra would be acquired at a frequency of 376 MHz. Sixty-four scans would be collected with a spectral width of 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} by co-adding 32 scans. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

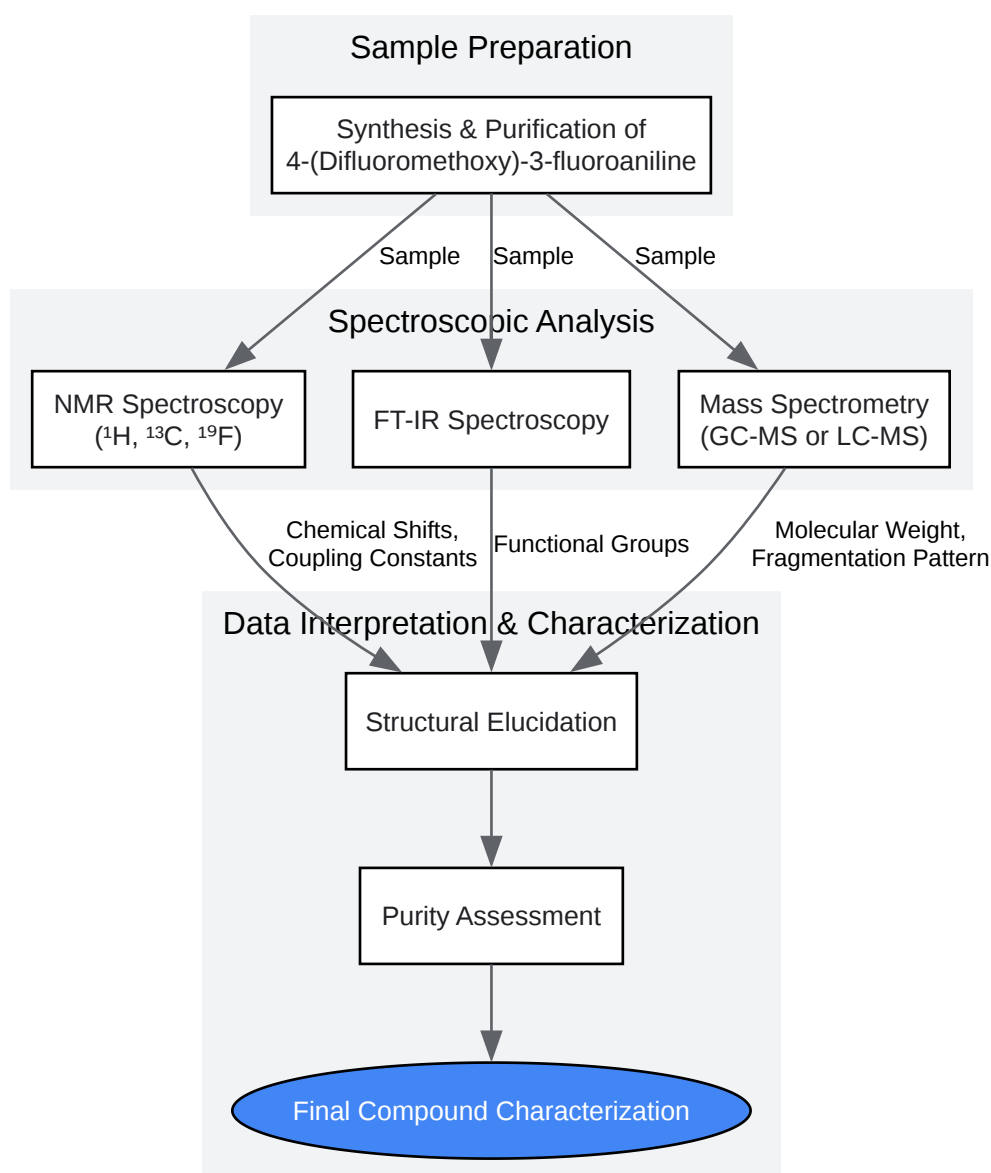
- GC-MS (Electron Ionization - EI): A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The sample would be separated on a capillary column (e.g., HP-5ms, $30\text{ m} \times 0.25\text{ mm} \times 0.25\text{ }\mu\text{m}$) with helium as the carrier gas. The oven temperature program would start at 50°C , hold for 2 minutes, then ramp to 250°C at $10^\circ\text{C}/\text{min}$. The mass spectrometer would be operated in EI mode at 70 eV, scanning a mass range of m/z 40-500.

- LC-MS (Electrospray Ionization - ESI): A solution of the analyte in a suitable solvent mixture (e.g., acetonitrile/water) would be introduced into the ESI source. The analysis would be performed in positive ion mode, with the capillary voltage set to 3.5 kV, and the source temperature at 120°C. Mass spectra would be acquired over a range of m/z 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-(Difluoromethoxy)-3-fluoroaniline**.

Spectroscopic Analysis Workflow for 4-(Difluoromethoxy)-3-fluoroaniline



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Caption: Logical workflow for the spectroscopic analysis and characterization.

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